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Compound of Interest

Compound Name: 7-Bromo-3,3-dimethylindoline

CAS No.: 1260675-93-1

Cat. No.: B1524235

Get Quote

Executive Summary & Molecule Profile
7-Bromo-3,3-dimethylindoline is a bifunctional heterocyclic scaffold. Unlike typical indoles,

the C3 gem-dimethyl group prevents tautomerization to the aromatic indole, locking the

molecule in a bent, three-dimensional "indoline" conformation. This structural rigidity, combined

with the orthogonal reactivity of the C7-bromide (electrophile) and the N1-amine (nucleophile),

makes it an ideal template for constructing Soluble Guanylate Cyclase (sGC) activators, GPCR

ligands, and specialized fluorescent probes.
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Property Specification

CAS Number 1260675-93-1

Molecular Formula C₁₀H₁₂BrN

Molecular Weight 226.11 g/mol

Core Motif gem-Dimethyl Indoline

Key Handles
N1-H (Nucleophilic), C7-Br (Electrophilic/Cross-

Coupling)

Stability High (Resistant to oxidative aromatization)

Synthetic Strategy & Logic
The utility of this building block lies in its Orthogonal Functionalization Logic. A common pitfall is

attempting C7-coupling before N-protection/functionalization, which can lead to catalyst

poisoning or side reactions at the nitrogen.

Recommended Workflow:

Step 1: N-Functionalization (The Anchor). Secure the nitrogen first. This modulates the

electronics of the ring and prevents Pd-catalyst coordination to the free amine during

subsequent steps.

Step 2: C7-Diversification (The Warhead). Utilize the aryl bromide for Suzuki-Miyaura or

Buchwald-Hartwig couplings to install biaryl systems or heteroatoms.

Step 3: Core Modification (Optional). Oxidation to the indolenine (imine) or C2-lithiation for

further elaboration.

Visual Workflow (Graphviz)
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Caption: Divergent synthesis workflow starting from 7-Bromo-3,3-dimethylindoline. Path A

followed by Path B is the standard medicinal chemistry route.

Detailed Experimental Protocols
Protocol A: N-Alkylation (Synthesis of sGC Activator
Precursors)
Context: This protocol is adapted from patent literature describing the synthesis of soluble

guanylate cyclase activators [1]. The gem-dimethyl group provides steric protection, but the

nitrogen remains sufficiently nucleophilic.

Reagents:

7-Bromo-3,3-dimethylindoline (1.0 equiv)

Benzyl bromide derivative or Alkyl Halide (1.1 equiv)

Cesium Carbonate (Cs₂CO₃) (2.0 equiv) or K₂CO₃

Solvent: Acetonitrile (MeCN) or DMF (Dry)

Step-by-Step Procedure:

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 7-
Bromo-3,3-dimethylindoline (1.0 mmol, 226 mg) in anhydrous MeCN (5 mL).
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Base Addition: Add Cs₂CO₃ (2.0 mmol, 652 mg) in one portion. Stir the suspension at Room

Temperature (RT) for 10 minutes to ensure deprotonation/activation.

Alkylation: Dropwise add the alkyl halide (e.g., 4-(bromomethyl)benzoate) (1.1 mmol)

dissolved in minimal MeCN.

Reaction: Heat the mixture to 60°C under an inert atmosphere (N₂ or Ar) for 4–6 hours.

Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting material (Rf ~0.4) should

disappear, yielding a higher Rf product.

Workup: Cool to RT. Filter off the inorganic salts through a pad of Celite. Rinse the pad with

EtOAc.[1]

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel

flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Critical Parameter: If using DMF, ensure thorough aqueous washing (LiCl solution) during

workup to remove the solvent, as residual DMF can interfere with subsequent Pd-catalyzed

steps.

Protocol B: C7-Suzuki-Miyaura Cross-Coupling
Context: Installing biaryl systems at the 7-position is challenging due to steric crowding from

the N-substituent and the peri-position. High-activity catalysts are required.

Reagents:

N-Substituted-7-bromo-3,3-dimethylindoline (from Protocol A) (1.0 equiv)

Aryl Boronic Acid (1.5 equiv)

Catalyst: Pd(dppf)Cl₂·DCM or Pd₂(dba)₃/S-Phos (for sterically demanding cases)

Base: K₃PO₄ (3.0 equiv) or Na₂CO₃ (2M aq)

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Procedure:

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://patents.google.com/patent/CN109081840B/en
https://www.benchchem.com/product/b1524235/docs?utm_src=pdf-body#application-note-strategic-functionalization-of-7-bromo-3-3-dimethylindoline-in-drug-discovery
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1524235?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Degassing: Charge a microwave vial or pressure tube with the N-substituted indoline (0.5

mmol), Aryl Boronic Acid (0.75 mmol), and Base (1.5 mmol). Cap and purge with Argon for 5

minutes.

Solvent & Catalyst: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL). Add the Pd catalyst

(5 mol%) quickly under a positive stream of Argon.

Coupling: Seal the vessel and heat to 90°C (oil bath) or 100°C (Microwave, 30 min).

Note: The color typically changes from orange/red to black upon completion.

Workup: Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash combined

organics with brine, dry over Na₂SO₄, and concentrate.

Purification: Flash chromatography. Note that biaryl indolines can be fluorescent; check

fractions under UV (365 nm).

Protocol C: Oxidation to Indolenine (Dye Precursor
Route)
Context: To access cyanine dye precursors (like Cy7 analogs), the indoline must be oxidized to

the indolenine (imine). The gem-dimethyl group is essential here to stop the oxidation at the

imine stage.

Reagents:

7-Bromo-3,3-dimethylindoline[2][3][4]

Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂ (Activated)

Solvent: Dichloromethane (DCM) or Toluene

Procedure:

Dissolve the indoline (1 mmol) in DCM (10 mL).

Add DDQ (1.1 equiv) portion-wise at 0°C. The solution will turn dark immediately.
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Stir at RT for 1-2 hours.

Quench: Filter the reaction mixture through a plug of basic alumina (to remove hydroquinone

byproducts).

Result: The filtrate contains 7-Bromo-3,3-dimethyl-3H-indole (Indolenine). This intermediate

is unstable to silica gel chromatography and should be used immediately in subsequent

condensation reactions (e.g., with aldehydes for dyes).

Troubleshooting & Optimization Guide
Issue Probable Cause Solution

Low Yield in N-Alkylation
Steric hindrance or poor

nucleophilicity.

Switch to Cs₂CO₃ in DMF at

80°C. Add a catalytic amount

of KI (Finkelstein condition).

Dehalogenation (Loss of Br)
Pd-catalyzed reduction during

Suzuki.

Use mild bases (K₃PO₄

instead of alkoxides). Ensure

solvent is strictly degassed to

remove O₂.

No Reaction in Suzuki Steric crowding at C7.

Switch ligand to S-Phos or X-

Phos (Buchwald ligands)

which are designed for

hindered aryl halides.

Indolenine Decomposition Hydrolysis of the imine.

The oxidized indolenine is

sensitive to moisture. Store

under Ar at -20°C or use in

situ.
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Disclaimer: This protocol is for research purposes only. Always consult the Material Safety Data

Sheet (MSDS) for 7-Bromo-3,3-dimethylindoline before handling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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